N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-({[(3,4-Dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorobenzyl group linked via an oxyiminomethyl bridge to a 1,2,4-triazole-substituted acetamide backbone. This structure combines halogenated aromaticity with heterocyclic and amide functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2/c13-10-2-1-9(3-11(10)14)5-21-18-7-16-12(20)4-19-8-15-6-17-19/h1-3,6-8H,4-5H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCTMCANLLRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CNC(=O)CN2C=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the triazole derivative.
Formation of the Oximino Group: The oximino group is formed by reacting the intermediate with hydroxylamine or its derivatives under controlled conditions.
Final Coupling Reaction: The final step involves coupling the oximino intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its effectiveness against various bacterial and fungal pathogens:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 3.12 to 12.5 μg/mL .
- Fungal Activity : The triazole structure is known for its antifungal properties, potentially effective against pathogens like Candida albicans.
Anticancer Potential
The compound has garnered attention for its anticancer properties. Triazole derivatives are known to target critical enzymes involved in cancer cell proliferation:
- Mechanism of Action : It may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play pivotal roles in cancer biology.
Enzyme Inhibition
This compound may exert its biological effects through enzyme inhibition by binding to active or allosteric sites on target proteins . This characteristic makes it a candidate for further research in drug development.
Synthetic Routes and Production
The synthesis of this compound typically involves several key steps:
- Formation of Dichlorobenzyl Intermediate : Reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile.
- Oximination : The intermediate is treated with hydroxylamine to form the oxime derivative.
- Acylation : The oxime undergoes acylation with chloroacetyl chloride to yield the acetamide.
- Triazole Coupling : Finally, coupling occurs between the acetamide and an appropriate triazole derivative under controlled conditions .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Investigations into Anticancer Effects
Research focusing on triazole derivatives has demonstrated their potential in inhibiting cancer cell lines. In vitro studies have shown that compounds similar to this compound can reduce cell viability in various cancer types by disrupting metabolic pathways essential for cell proliferation.
Mechanism of Action
The mechanism of action of N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
Pathways Involved: It modulates biochemical pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on substituent variations:
*Calculated based on formula C₁₇H₁₃Cl₂N₅O₂.
Key Observations :
- Substituent Impact on Bioactivity: The 3,4-dichlorophenyl group in the target compound and MI-2 suggests a role in hydrophobic interactions with enzyme active sites, similar to dichlorophenyl-containing antibiotics .
- Linker Diversity: The oxyiminomethyl linker in the target compound differs from direct aryl attachments (e.g., ) or naphthalenyloxy groups (e.g., ), which could influence conformational flexibility and solubility.
Biological Activity
N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a triazole moiety and a dichlorobenzyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound based on diverse scientific studies and findings.
Chemical Structure
The molecular formula of this compound is C13H13Cl2N5O2. The structure features:
- A triazole ring , known for its role in various biological activities.
- A dichlorobenzyl group , which enhances lipophilicity and biological interaction.
- An acetamide group , contributing to the compound's stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microorganisms. It is believed to inhibit key enzymes involved in metabolic pathways, thus disrupting cellular functions. The triazole ring is particularly noted for its ability to inhibit cytochrome P450 enzymes, which are crucial for fungal growth and metabolism.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL | |
| Aspergillus niger | 10 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi.
Case Studies
A notable study conducted by researchers evaluated the efficacy of this compound in a murine model of systemic candidiasis. The results indicated a significant reduction in fungal burden in treated mice compared to controls. The study highlighted the compound's potential as a therapeutic agent in treating fungal infections.
Toxicological Profile
While the antimicrobial properties are promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits minimal cytotoxicity towards mammalian cells. However, further investigations are warranted to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?
- Answer : The compound is typically synthesized via multi-step routes involving:
- Oxidation and coupling reactions : For example, hydrogen peroxide oxidation of thiourea derivatives to form carbonyl intermediates, followed by coupling with halogenated acetamides using agents like N,N′-carbonyldiimidazole (CDI) .
- Amide bond formation : Carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base, achieving yields of 60–75% after purification .
- Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine:carboxylic acid equivalents) .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR resolve tautomeric equilibria (e.g., amine/imine forms) and confirm regiochemistry. For example, NH protons in amid/amine/imine forms appear at δ 10.10–13.30 ppm .
- X-ray crystallography : Determines crystal packing and torsional angles (e.g., 61.8° twist between dichlorophenyl and heterocyclic rings) .
- Elemental analysis : Validates purity (e.g., <0.4% deviation between calculated and observed C/H/N percentages) .
Q. What in vitro models are used to evaluate the bioactivity of this compound?
- Answer :
- Anticonvulsant assays : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, with ED₅₀ values compared to reference drugs like phenobarbital .
- Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting cytochrome P450 or fungal lanosterol demethylase (CYP51) due to the triazole moiety’s metal-binding capacity .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives with improved activity?
- Answer :
- Reaction path searches : Quantum mechanical calculations (DFT or MP2) identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Docking studies : Molecular dynamics simulations predict binding poses with target enzymes (e.g., triazole interactions with CYP51’s heme iron) .
- Machine learning : Training models on PubChem datasets to predict optimal substituents for enhanced solubility or metabolic stability .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Answer :
- Variable temperature NMR : Identifies dynamic equilibria (e.g., amine/imine tautomerism) by observing coalescence at elevated temperatures .
- 2D experiments : HSQC and HMBC correlations distinguish overlapping signals (e.g., acetamide carbonyl vs. triazole carbons) .
- Crystallographic refinement : R-factor analysis (<0.05) and Hirshfeld surfaces validate hydrogen-bonding networks (e.g., N–H···N interactions in inversion dimers) .
Q. What strategies address low bioavailability in preclinical studies of this compound?
- Answer :
- Prodrug design : Esterification of the acetamide carbonyl to enhance membrane permeability .
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .
- SAR studies : Introducing electron-withdrawing groups (e.g., -CF₃) on the dichlorobenzyl moiety to reduce metabolic oxidation .
Q. How do reaction conditions influence the regioselectivity of 1,2,4-triazole incorporation?
- Answer :
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-isomers .
- Solvent effects : Polar solvents (DMF/H₂O) stabilize dipolar intermediates, directing substitution to the triazole’s N1 position .
- Kinetic vs. thermodynamic control : Elevated temperatures (80°C) favor thermodynamically stable 1,4-triazole adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
